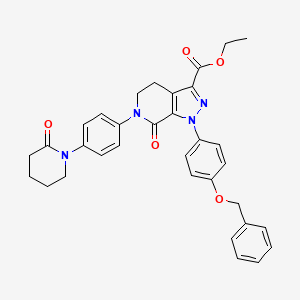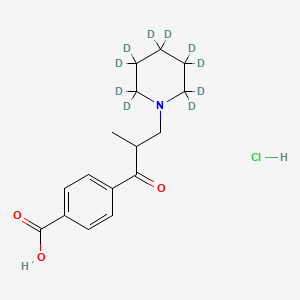
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is a complex organic compound with a unique structure that includes a chloropyridine moiety, a carbamoyl group, and an ethanesulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for yield and purity. This may include the use of specialized equipment and reagents to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Mécanisme D'action
The mechanism of action for 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloropyridine: Another chloropyridine derivative with different functional groups.
3-bromo-1-(3-chloropyridin-2-yl)urea: A compound with a similar structure but different substituents.
Uniqueness
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1418095-27-8 |
|---|---|
Formule moléculaire |
C10H13ClN4O5S |
Poids moléculaire |
336.75 g/mol |
Nom IUPAC |
2-[carbamoylcarbamoyl-[(6-chloropyridin-3-yl)methyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H13ClN4O5S/c11-8-2-1-7(5-13-8)6-15(3-4-21(18,19)20)10(17)14-9(12)16/h1-2,5H,3-4,6H2,(H,18,19,20)(H3,12,14,16,17) |
Clé InChI |
UCZRQNICFJGZAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CN(CCS(=O)(=O)O)C(=O)NC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)





![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
